7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinoline core, followed by the introduction of the oxadiazole and piperidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Examples are:
- 7-{[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one
- 7-{[5-(morpholin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one
Uniqueness
The uniqueness of 7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1040689-84-6 |
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Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-[[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H20N4O4/c23-16-7-5-12-4-6-13(10-14(12)19-16)25-11-15-20-17(26-21-15)18(24)22-8-2-1-3-9-22/h4,6,10H,1-3,5,7-9,11H2,(H,19,23) |
InChI Key |
KNBPUVNINFIXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC(=NO2)COC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
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